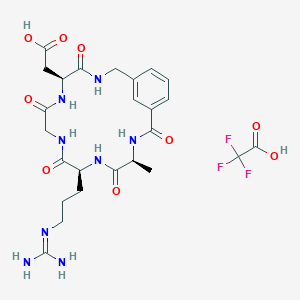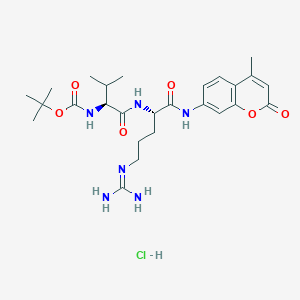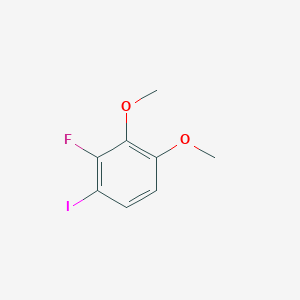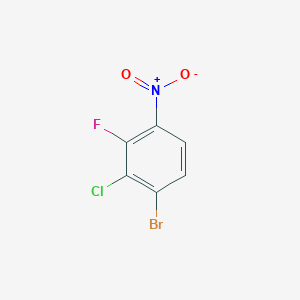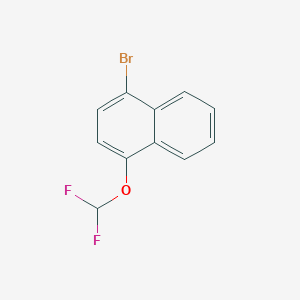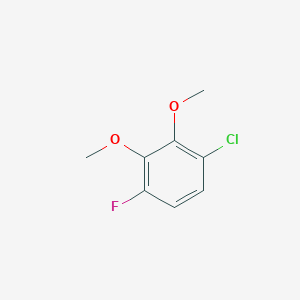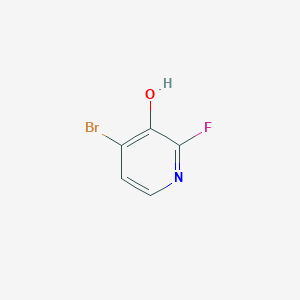
4-Bromo-2-fluoropyridin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-fluoropyridin-3-ol is a chemical compound with the CAS Number: 1227493-89-1 . It has a molecular weight of 191.99 and is solid in its physical form . The IUPAC name for this compound is 4-bromo-2-fluoro-3-pyridinol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H3BrFNO/c6-3-1-2-8-5 (7)4 (3)9/h1-2,9H . This code provides a specific textual identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 191.99 .安全和危害
The safety data sheet for a similar compound, 2-Bromo-3-pyridinol, indicates that it can cause skin irritation, serious eye irritation, and can be harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .
生化分析
Biochemical Properties
4-Bromo-2-fluoropyridin-3-ol plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The presence of the bromine and fluorine atoms on the pyridine ring enhances its electron-withdrawing capabilities, which can influence the compound’s reactivity and binding affinity. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates. The compound’s interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the activity of kinases involved in cell signaling pathways, leading to alterations in downstream signaling events. Additionally, the compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound can bind to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, its interaction with cytochrome P450 enzymes can result in the formation of enzyme-substrate complexes that alter the enzyme’s catalytic activity. Additionally, this compound can influence gene expression by binding to transcription factors or other DNA-binding proteins, thereby modulating their activity and affecting the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions such as temperature, pH, and the presence of other reactive species. Over time, this compound may undergo degradation, leading to the formation of byproducts that can have different biological activities. Long-term studies have shown that the compound can have sustained effects on cellular function, although the specific outcomes may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit minimal toxicity and primarily influence specific biochemical pathways. At higher doses, this compound can induce toxic effects, including cellular damage and disruption of normal physiological processes. Studies have identified threshold doses beyond which the compound’s adverse effects become pronounced, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can lead to the formation of metabolites with different biological activities. For example, the compound’s interaction with cytochrome P450 enzymes can result in the formation of hydroxylated metabolites that may have altered reactivity and biological effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity. Transporters such as ATP-binding cassette (ABC) transporters can facilitate the movement of this compound across cellular membranes, affecting its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its biological effects. For instance, the presence of specific targeting sequences can facilitate the transport of this compound to the mitochondria, where it may influence mitochondrial function and energy metabolism .
属性
IUPAC Name |
4-bromo-2-fluoropyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFNO/c6-3-1-2-8-5(7)4(3)9/h1-2,9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGDIKHQQAKZBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(1R,2S)-1-(Di-o-tolylphosphinooxy)-1-phenylpropan-2-yl]-3-phenylurea](/img/structure/B6314803.png)

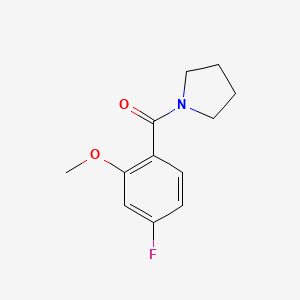
![5-[3-Bromo-5-(trifluoromethyl)phenyl]-oxazole](/img/structure/B6314831.png)
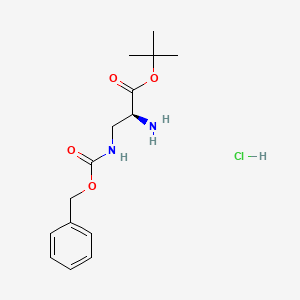
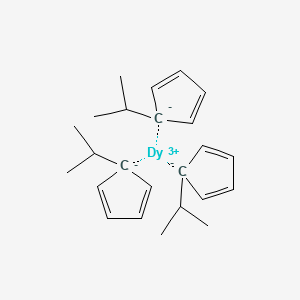
![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoic acid;hydrobromide](/img/structure/B6314857.png)
![(2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid;hydrochloride](/img/structure/B6314860.png)
